Radium-224 is classified under the category of alpha-emitting radionuclides. It is typically sourced from the decay of thorium-228, which can be extracted from natural thorium ores or produced in nuclear reactors. The extraction process involves radiochemical techniques that separate radium isotopes from other elements in the thorium decay series .
Radium-224 can be synthesized using several methods, primarily involving the isolation from thorium sources. One common method involves the use of a radium generator, where thorium-228 is allowed to decay into radium-224. The generator typically consists of an actinide resin column loaded with thorium-228, which upon elution with hydrochloric acid, releases radium-224 into solution.
Technical Details:
The molecular structure of radium-224 can be described by its atomic configuration. Radium has an atomic number of 88, and its isotopes have varying numbers of neutrons. Radium-224 specifically contains 136 neutrons. As a member of the alkaline earth metals, radium typically forms ionic compounds.
Molecular Data:
Radium-224 participates in various chemical reactions typical of alkaline earth metals, including:
Technical Details:
The decay process is characterized by its emission of high-energy alpha particles, which can be harnessed for therapeutic purposes in cancer treatment .
The mechanism by which radium-224 exerts its effects involves its decay and subsequent emission of alpha particles. When administered therapeutically, these alpha particles induce localized damage to cancerous tissues while sparing surrounding healthy cells due to their limited range.
Data on Mechanism:
Relevant Data:
Radium compounds can exhibit radioactivity that poses health risks; hence proper safety protocols are essential when handling these materials .
Radium-224 finds applications across various fields:
Radium-224 (²²⁴Ra) is a radioactive isotope characterized by 88 protons and 136 neutrons, resulting in a mass number of 224. This neutron-rich configuration (N/Z ratio ≈ 1.55) contributes significantly to its nuclear instability and radioactive decay behavior. Key nuclear binding energy parameters include:
The nuclear spin of ²²⁴Ra is 0⁺, consistent with even-even nuclei exhibiting enhanced stability due to pairing interactions [5] [9]. Experimental mass determinations using advanced techniques like digital coincidence counting (DCC) and triple-to-double coincidence ratio (TDCR) liquid scintillation yield an atomic mass of 224.020211821 u with a mass excess of 18.82719 MeV [5] [7].
Table 1: Fundamental Nuclear Properties of Radium-224
Property | Value | Uncertainty | Source |
---|---|---|---|
Protons (Z) | 88 | - | [1] [4] |
Neutrons (N) | 136 | - | [1] |
Atomic mass (u) | 224.020211821 | ± 0.0000029 | [5] [7] |
Binding energy per nucleon | 7.6799 MeV | - | [1] |
First proton separation | 6.8455 MeV | ± 0.0021 | [1] |
Radium-224 exhibits reflection-asymmetric nuclear deformation, manifesting as a pear-shaped (octupole-deformed) structure. This exotic morphology arises from asymmetric charge distribution along the nuclear axis, contrasting with the spherical or ellipsoidal shapes of most nuclei. Experimental confirmation comes from Coulomb excitation studies conducted at facilities like ISOLDE (CERN), where accelerated radioactive beams probed ²²⁴Ra's electric dipole moments [1] [4] [7]. Key findings include:
Radium-224 undergoes α-decay with near-total branching (≈100%) to radon-220 (²²⁰Rn), emitting α-particles at 5.78892(15) MeV energy. This decay initiates a cascade of short-lived progeny:
Table 2: Decay Chain of Radium-224
Nuclide | Half-life | Decay Mode | Energy (MeV) | Daughter |
---|---|---|---|---|
²²⁴Ra | 3.6319 d | α | 5.789 | ²²⁰Rn |
²²⁰Rn | 55.8 s | α | 6.288 | ²¹⁶Po |
²¹⁶Po | 0.148 s | α | 6.906 | ²¹²Pb |
²¹²Pb | 10.64 h | β⁻ | 0.575 | ²¹²Bi |
²¹²Bi | 60.55 min | α (36%)/β⁻ (64%) | 6.208 (α)/2.25 (β⁻) | ²⁰⁸Tl/²¹²Po |
²¹²Po | 299 ns | α | 8.954 | ²⁰⁸Pb (stable) |
²⁰⁸Tl | 3.058 min | β⁻ | 1.802 | ²⁰⁸Pb (stable) |
Trace decay modes include cluster decay to ²¹⁰Pb (branching ratio <10⁻⁹%) and ¹⁴C emission (4.0×10⁻⁹%), though these are negligible therapeutically [1] [5]. The immediate gaseous daughter, ²²⁰Rn (thoron), exhibits significant diffusion properties in biological environments. Studies show ²²⁰Rn release from ²²⁴Ra-labeled calcium carbonate microparticles extends the effective alpha-particle range up to 5–7 mm in tissues, crucial for cancer therapy applications [3] [6] [10].
Gamma emissions in the ²²⁴Ra decay chain arise primarily from excited states of daughter nuclides. The most prominent γ-line is the 241.0 keV photon from ²²⁴Ra itself, with an absolute emission intensity of 4.011(16) per 100 decays [7] [8]. Other significant γ-rays include:
Table 3: Major Gamma Emissions in the ²²⁴Ra Decay Series
Nuclide | γ-ray Energy (keV) | Intensity (%) | Primary Origin |
---|---|---|---|
²²⁴Ra | 241.0 | 4.12 | De-excitation after α-decay |
²¹²Pb | 238.6 | 43.6 | β⁻ decay to excited ²¹²Bi states |
300.1 | 3.18 | ||
²⁰⁸Tl | 583.2 | 85.0 | β⁻ decay of ²¹²Bi |
860.5 | 12.4 |
Beta emissions are dominated by ²¹²Pb (β⁻ max = 0.575 MeV) and ²¹²Bi (β⁻ max = 2.25 MeV). The ²¹²Bi branch point (64% β⁻ vs. 36% α) leads to bifurcation in the decay chain, though both paths terminate at stable ²⁰⁸Pb [3] [6] [10]. Gamma spectrometry reveals that equilibrium between ²²⁴Ra and its longest-lived daughter (²¹²Pb, T½=10.64 h) requires ≈6 days for full ingrowth, complicating activity measurements in medical applications [7] [8].
The half-life of ²²⁴Ra has been refined through advanced metrological techniques:
Environmental persistence of ²²⁴Ra is governed by two factors:
Table 4: Half-life Determinations of Radium-224
Method | Half-life (days) | Uncertainty | Source |
---|---|---|---|
Triple-to-Double Coincidence Ratio | 3.6313 | ± 0.0014 | [7] [8] |
Digital Coincidence Counting | 3.6316 | ± 0.0023 | [1] |
Gamma Spectrometry (241 keV) | 3.6319 | - | [5] [9] |
The combination of precise half-life data and quantified γ-ray emissions enables accurate activity standardization for therapeutic preparations, ensuring dosimetric reliability in clinical applications [7] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7